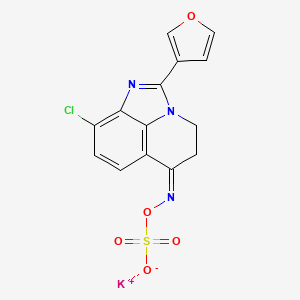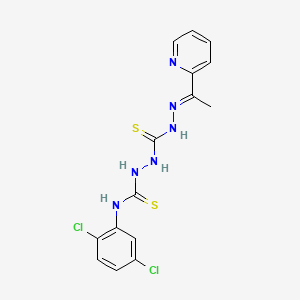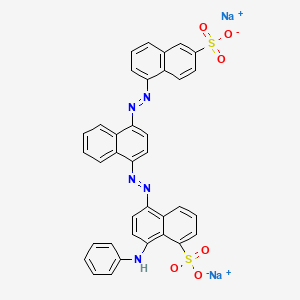
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- is a complex organic compound characterized by its unique structure and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions to introduce chlorine atoms and cyclization reactions to form the methano-indene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- Dicyclopentadiene
Uniqueness
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- stands out due to its specific arrangement of chlorine atoms and the presence of the methano-indene structure. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63230-57-9 |
|---|---|
Molekularformel |
C10H8Cl6O2 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
(1R,2R,3S,4S,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene-3,4-diol |
InChI |
InChI=1S/C10H8Cl6O2/c11-6-7(12)9(14)4-2(1-3(17)5(4)18)8(6,13)10(9,15)16/h2-5,17-18H,1H2/t2-,3+,4-,5-,8+,9-/m1/s1 |
InChI-Schlüssel |
OTDMVQVJWUGAOM-OESJLNMISA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]1O)O)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1C2C(C(C1O)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
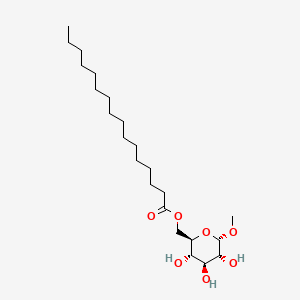
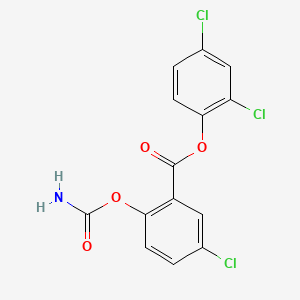


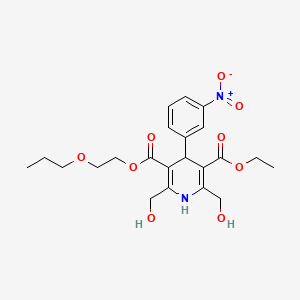
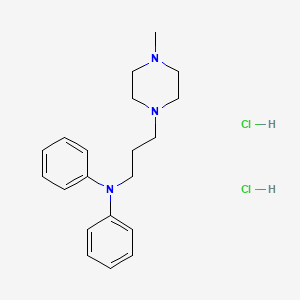

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
